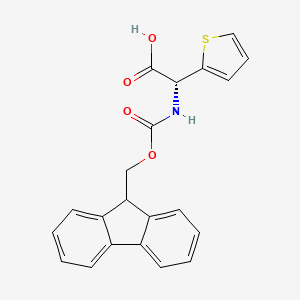

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

説明

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structural features, particularly the fluorenyl group and thiophene moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure includes:

- Fluorenyl group : Enhances lipophilicity and may influence interactions with biological targets.

- Thiophenyl acetic acid : Contributes to its potential as a bioactive agent.

The biological activity of this compound is primarily linked to its structural components. Compounds with similar structures have been shown to exhibit various activities against biological targets. Key mechanisms include:

- Enzyme Inhibition : Interaction with specific enzymes can modulate metabolic pathways.

- Receptor Binding : The fluorenyl group may facilitate binding to hydrophobic pockets in receptors, influencing signaling pathways.

- Cytokine Modulation : Potential anti-inflammatory effects through the regulation of cytokine production.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Neuroprotective Effects

Certain analogs have been studied for their neuroprotective potential, particularly in the context of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

3. Anti-inflammatory Properties

The compound may influence inflammatory pathways, potentially leading to reduced cytokine production and modulated immune responses. This activity is crucial for developing treatments for chronic inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated several fluorenyl derivatives against Mycobacterium tuberculosis. Among these, certain compounds exhibited strong inhibitory effects on key enzymes involved in the bacterial fatty acid biosynthesis pathway, suggesting a promising avenue for tuberculosis treatment .

| Compound | Activity Against M. tuberculosis | IC50 (nM) |

|---|---|---|

| Compound A | Yes | 45 |

| Compound B | Yes | 30 |

| Compound C | No | - |

Case Study 2: Neuroprotective Potential

In vitro studies demonstrated that specific analogs of the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This suggests potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid?

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. A common approach involves coupling thiophene-2-ylacetic acid derivatives with Fmoc-protected amino groups using activating agents like HATU or DIC in anhydrous solvents (e.g., dichloromethane or DMF). For example, analogous syntheses of Fmoc-amino acids use N-ethyl-N,N-diisopropylamine as a base and low temperatures (-10°C to 20°C) to minimize side reactions . Critical steps include resin activation (e.g., NovaSyn TGR resin) and sequential deprotection using piperidine in DMF to remove Fmoc groups while preserving stereochemical integrity .

Q. What purification methods are recommended for isolating this compound?

Reverse-phase chromatography (RP-HPLC or C18 columns) is the gold standard for purifying Fmoc-protected amino acids, particularly when thiophene or other aromatic moieties are present. Solvent systems often combine acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to improve resolution . Preparative HPLC followed by lyophilization ensures high purity (>95%), as confirmed by MALDI-TOF mass spectrometry or ESI-MS .

Q. What safety precautions are essential for handling this compound?

The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes) and requires handling in a fume hood with PPE: nitrile gloves, safety goggles, and lab coats. Storage should be in airtight containers at -20°C under inert gas (e.g., argon) to prevent degradation. Fire hazards include toxic fumes upon combustion; use CO₂ or dry chemical powder extinguishers .

Advanced Research Questions

Q. How can racemization be minimized during synthesis of this chiral Fmoc-protected amino acid?

Racemization is a critical concern during coupling and deprotection. Key strategies include:

- Low-temperature reactions : Conduct coupling steps at -10°C to 0°C to reduce base-catalyzed epimerization .

- Activating agents : Use HOBt or Oxyma additives with carbodiimides (e.g., DIC) to stabilize active esters and suppress racemization .

- Deprotection conditions : Limit exposure to piperidine (20% in DMF) to 10–20 minutes, as prolonged treatment increases epimerization risk .

Monitoring optical rotation and chiral HPLC (e.g., Chiralpak IC column) post-synthesis ensures stereochemical fidelity .

Q. What analytical techniques confirm the stereochemical integrity and purity of the final product?

- Chiral HPLC : Paired with a polar organic mobile phase (e.g., hexane/isopropanol) to resolve enantiomers .

- NMR spectroscopy : - and -NMR (if fluorinated analogs exist) verify regiochemistry and absence of diastereomers .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and isotopic patterns .

Q. How should researchers address discrepancies in reported toxicity or stability data for this compound?

Conflicting data often arise from incomplete toxicological profiling (e.g., missing chronic exposure studies). Mitigation strategies include:

- In-house testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity to fill data gaps .

- Stability studies : Use accelerated degradation protocols (e.g., 40°C/75% RH for 1 month) with HPLC monitoring to assess hydrolytic or oxidative degradation .

- Literature cross-validation : Compare results with structurally similar Fmoc-amino acids (e.g., phenyl- or indole-substituted analogs) to infer stability trends .

Q. Methodological Considerations

- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution for challenging R-configuration retention .

- Scale-up challenges : Optimize solvent volume ratios (e.g., DMF:CH₂Cl₂ at 1:3) to balance reaction efficiency and purification yield .

- Contradictory data analysis : Apply multivariate statistical tools (e.g., PCA) to reconcile divergent toxicity or stability results across studies .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQXSEXNUPRHPV-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592357 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208259-66-9 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。